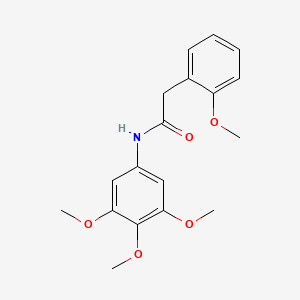![molecular formula C20H21BrN2O3 B5334373 4-(4-bromophenyl)-1-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperidin-4-ol](/img/structure/B5334373.png)
4-(4-bromophenyl)-1-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-bromophenyl)-1-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperidin-4-ol is a complex organic compound that features a piperidine ring substituted with a bromophenyl group and a nitrophenyl group
Vorbereitungsmethoden
The synthesis of 4-(4-bromophenyl)-1-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperidin-4-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the bromophenyl group: This step often involves a bromination reaction using bromine or a brominating agent.
Attachment of the nitrophenyl group: This can be done through a nitration reaction using nitric acid or a nitrating mixture.
Final assembly: The final step involves coupling the bromophenyl and nitrophenyl substituted piperidine intermediates under suitable conditions, such as using a base and a solvent like dichloromethane.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent reaction control.
Analyse Chemischer Reaktionen
4-(4-bromophenyl)-1-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst, resulting in the formation of amines or alcohols.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions, often involving reagents like sodium methoxide or potassium tert-butoxide.
Wissenschaftliche Forschungsanwendungen
4-(4-bromophenyl)-1-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperidin-4-ol has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: It can be employed in the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers may use this compound to study its interactions with biological molecules and its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 4-(4-bromophenyl)-1-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and nitrophenyl groups may play a role in binding to these targets, while the piperidine ring can influence the overall conformation and activity of the compound. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-(4-bromophenyl)-1-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperidin-4-ol include:
4-(4-bromophenyl)pyridine: This compound shares the bromophenyl group but lacks the piperidine ring and nitrophenyl group.
(E)-4-(4-bromostyryl)pyridine: Similar in structure but with a styryl group instead of the piperidine ring.
4-(4-bromophenyl)ethynylpyridine: Features an ethynyl linkage instead of the prop-2-enyl group.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.
Eigenschaften
IUPAC Name |
4-(4-bromophenyl)-1-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2O3/c21-18-9-7-17(8-10-18)20(24)11-14-22(15-12-20)13-3-5-16-4-1-2-6-19(16)23(25)26/h1-10,24H,11-15H2/b5-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHEGMVLIJCVRIT-HWKANZROSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Br)O)CC=CC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Br)O)C/C=C/C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 4-[(E)-[2-(2,3-dimethoxyphenyl)-1-(2-morpholin-4-ylethyl)-4,5-dioxopyrrolidin-3-ylidene]-hydroxymethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5334292.png)
![ETHYL 2-({1-ETHYL-4-[(Z)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-1,5-DIHYDRO-4H-IMIDAZOL-2-YL}SULFANYL)ACETATE](/img/structure/B5334299.png)
![rel-(4aS,8aR)-1-(3-aminopropyl)-6-thieno[2,3-d]pyrimidin-4-yloctahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5334302.png)
![N-(2,4-dichlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B5334310.png)
![prop-2-enyl (E)-2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B5334318.png)
![N-(2,6-dimethylphenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5334338.png)
![5-[(4-METHOXYPHENYL)AMINO]-2-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B5334350.png)
![1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5334353.png)
![3-phenyl-7-[2-(3-pyrrolidinyl)benzoyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine](/img/structure/B5334359.png)
![1-[2-(2-Methoxyanilino)-4-methyl-1,3-thiazol-5-yl]ethanone;hydrochloride](/img/structure/B5334361.png)
![2-(3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-[1-(4-methylpyridin-2-yl)propyl]acetamide](/img/structure/B5334369.png)
![2-[(2R*,3S*,6R*)-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]nicotinonitrile](/img/structure/B5334377.png)

![5-{2-[3-(5-fluoro-2-methoxybenzoyl)piperidin-1-yl]ethyl}-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5334389.png)
